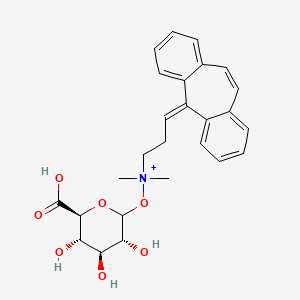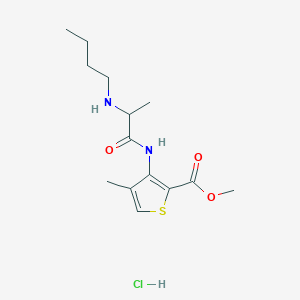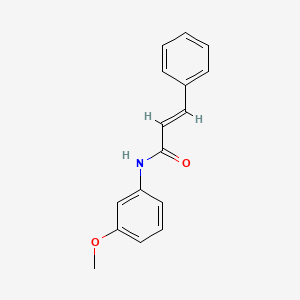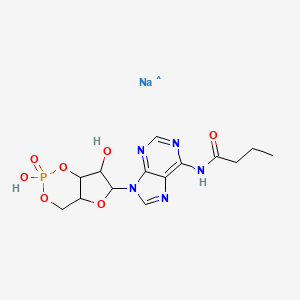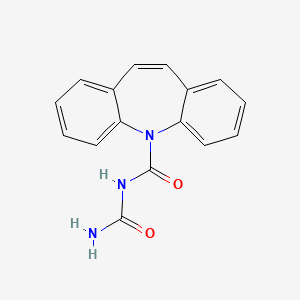![molecular formula C16H20N2O B602276 N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine CAS No. 1221-70-1](/img/structure/B602276.png)
N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine
Overview
Description
“N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine” is a chemical compound with the molecular formula C16H20N2O . It is related to Carbinoxamine and Doxylamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The average mass of “this compound” is 372.415 Da and its monoisotopic mass is 372.168518 Da .Scientific Research Applications
Catalytic Activities in Polymerization
N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine and its derivatives have been extensively studied for their catalytic properties, particularly in the polymerization of certain compounds. Nickel(II) complexes chelated by similar amino pyridine ligands have been reported to activate ethylene oligomerization catalysts, primarily producing ethylene dimers, as well as trimers and tetramers. These findings are supported by density functional theory studies that shed light on the reactivity trends and the influence of complex structure on ethylene oligomerization reactions (Nyamato et al., 2016).
Similarly, zinc complexes bearing N,N′-bidentate entiopure ligands, closely related to this compound, showed high catalytic activity in the ring opening polymerization of rac-lactide, indicating potential applications in the synthesis of biodegradable polymers (Nayab et al., 2012).
Applications in Catalysis and Structural Studies
Palladium(II) complexes of pyridyl imine ligands, which include structures similar to this compound, have been investigated as catalysts for methoxycarbonylation of olefins, showing moderate catalytic activities and yielding predominantly branched esters (Zulu et al., 2020). These findings open up possibilities for the use of these complexes in industrial applications involving the synthesis of specific ester compounds.
Furthermore, the structural properties of these complexes have been elucidated, revealing distorted square planar geometries and bidentate coordination modes, which are crucial for understanding their catalytic behavior and potential applications in various chemical reactions (Ngcobo et al., 2021).
Mechanism of Action
Target of Action
Desmethyl Doxylamine primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of sensory nerve endings, among other functions .
Mode of Action
Desmethyl Doxylamine acts as an antagonist at the histamine H1 receptors . It competes with histamine for H1-receptor sites on effector cells, blocking the action of histamine and thereby reducing the symptoms of allergies . It also has central anticholinergic activity, which can lead to sedative properties .
Biochemical Pathways
It is known that the compound’s antagonistic action on histamine h1 receptors can affect various physiological processes, including immune response, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The pharmacokinetics of Desmethyl Doxylamine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is orally bioavailable, with peak plasma concentrations occurring within 7.5 hours . It is metabolized in the liver, primarily by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The half-life of Desmethyl Doxylamine is approximately 10-12 hours , and it is excreted in urine and feces .
Result of Action
The molecular and cellular effects of Desmethyl Doxylamine’s action primarily involve the reduction of allergic symptoms due to its antagonistic action on histamine H1 receptors . Its sedative effects, resulting from its central anticholinergic activity, can also be beneficial in the treatment of insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desmethyl Doxylamine. For instance, factors such as diet, lifestyle, and exposure to other drugs or environmental pollutants can affect the compound’s metabolism and hence its pharmacokinetics . .
properties
IUPAC Name |
N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKTWMJPOLLMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221-70-1 | |
| Record name | Deschloro carbinoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESCHLORO CARBINOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)
